trans-Cypermethrin Benzaldehyde
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Overview
Description
trans-Cypermethrin Benzaldehyde is a synthetic compound derived from the pyrethroid insecticide cypermethrin. Pyrethroids are widely used in agriculture and household pest control due to their high efficacy and low toxicity to mammals. This compound is one of the optical isomers of cypermethrin, which contains three chiral centers and thus exists in multiple isomeric forms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Cypermethrin Benzaldehyde involves several steps, starting with the preparation of cypermethrin. Cypermethrin is synthesized through the esterification of 3-phenoxybenzyl alcohol with cyano(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropanecarboxylate. The trans isomer is then separated using high-performance liquid chromatography (HPLC) methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification reactions followed by chromatographic separation to isolate the desired isomer. The use of advanced chromatographic techniques ensures high purity and yield of the trans isomer .
Chemical Reactions Analysis
Types of Reactions: trans-Cypermethrin Benzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the cyano and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
trans-Cypermethrin Benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying stereochemistry and chiral separation techniques.
Biology: Investigated for its effects on insect nervous systems and potential use in pest control.
Medicine: Explored for its potential as a lead compound in the development of new insecticides with improved safety profiles.
Industry: Utilized in the formulation of insecticidal products for agricultural and household use
Mechanism of Action
The mechanism of action of trans-Cypermethrin Benzaldehyde involves the disruption of sodium channel currents in the nerve cell membranes of insects. This disruption leads to delayed repolarization and paralysis of the pests. The compound targets sodium channel proteins, causing an increase in sodium ion permeability and subsequent nerve impulse transmission .
Comparison with Similar Compounds
- Permethrin
- Deltamethrin
- Fenvalerate
- Bifenthrin
Each of these compounds has distinct properties and applications, making trans-Cypermethrin Benzaldehyde a valuable addition to the pyrethroid family .
Properties
Molecular Formula |
C28H24Cl2O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
[2-oxo-1-(3-phenoxyphenyl)-2-phenylethyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C28H24Cl2O4/c1-28(2)22(17-23(29)30)24(28)27(32)34-26(25(31)18-10-5-3-6-11-18)19-12-9-15-21(16-19)33-20-13-7-4-8-14-20/h3-17,22,24,26H,1-2H3/t22-,24+,26?/m1/s1 |
InChI Key |
GRPTZIGMUCLXLT-SAUVGFCRSA-N |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)OC(C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)C4=CC=CC=C4)C=C(Cl)Cl)C |
Origin of Product |
United States |
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